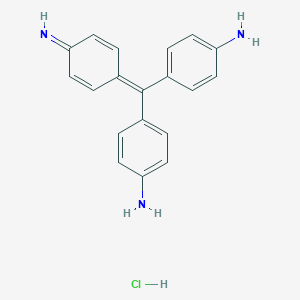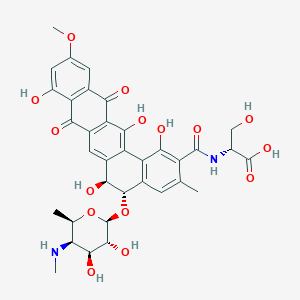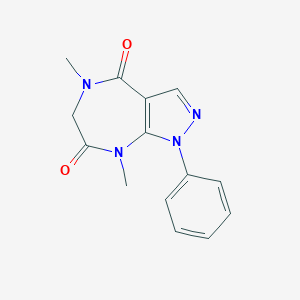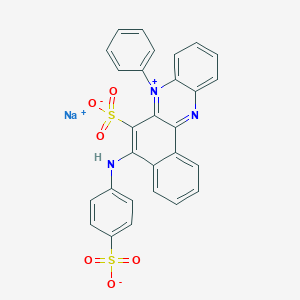
2-(2-Fluorophenyl)piperazine
Overview
Description
2-(2-Fluorophenyl)piperazine, commonly known as 2-FP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research to investigate its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemistry
Flunarizine Synthesis : 2-(2-Fluorophenyl)piperazine derivatives, such as Flunarizine, are synthesized via various methods, including metal-catalyzed amination and Wittig reactions. Flunarizine shows vasodilating effects and is used in treating migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of Piperazine-1-yl-1H-indazole Derivatives : These compounds, including this compound derivatives, are synthesized for their significant role in medicinal chemistry. Docking studies of these compounds have been conducted to understand their potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Radiochemistry and PET Imaging
- [18F]p-MPPF Research : A derivative of this compound, [18F]p-MPPF, is used in PET imaging to study serotonergic neurotransmission. This compound is valuable in understanding serotonin receptor dynamics (Plenevaux et al., 2000).
Pharmaceutical Synthesis
Neuroleptic Agents Production : this compound derivatives are crucial in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. Key intermediates in their synthesis involve reactions with piperazine moieties (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Dipeptidyl Peptidase IV Inhibitors : Substituted piperazines, including fluorophenyl derivatives, have been identified as potent and selective inhibitors of DP-IV, important in diabetes treatment (Brockunier et al., 2004).
Dopamine Uptake Inhibitors : Compounds like GBR-12909, derived from this compound, inhibit dopamine uptake and are being explored for therapeutic applications (Ironside et al., 2002).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Fluorophenyl)piperazine has been found to interact with various enzymes and proteins. For instance, it has been reported to show inhibitory activity against α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with α-amylase could potentially influence the breakdown of carbohydrates, thereby affecting glucose levels in the body .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biochemical reactions it participates in. For example, its inhibitory activity against α-amylase could potentially influence cellular metabolism, particularly in cells that heavily rely on glucose for energy
Molecular Mechanism
It is known that the compound can inhibit α-amylase, suggesting that it may bind to this enzyme and prevent it from catalyzing the breakdown of carbohydrates
Metabolic Pathways
Given its inhibitory activity against α-amylase, it may be involved in carbohydrate metabolism
properties
IUPAC Name |
2-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLSZQAVDKFFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549452 | |
| Record name | 2-(2-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137684-18-5 | |
| Record name | 2-(2-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



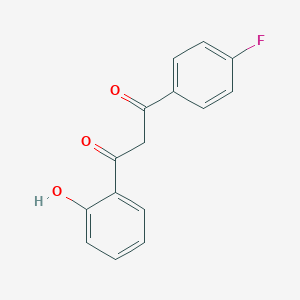

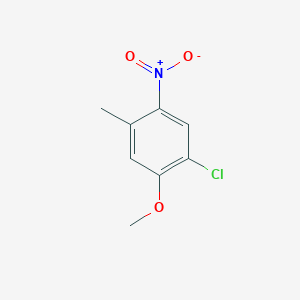
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
